4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride

Structure-Reactivity Relationship Pyrimidine SAR Nucleophilic Substitution

4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride (CAS: 2155855-60-8) is a heteroaromatic sulfonyl fluoride comprising a pyrimidine core substituted at the 4-position with a trifluoromethyl (-CF₃) group and bearing a sulfonyl fluoride (-SO₂F) functional group at the 2-position. Its molecular formula is C₅H₂F₄N₂O₂S with a molecular weight of 230.14 g/mol.

Molecular Formula C5H2F4N2O2S
Molecular Weight 230.14
CAS No. 2155855-60-8
Cat. No. B2964300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride
CAS2155855-60-8
Molecular FormulaC5H2F4N2O2S
Molecular Weight230.14
Structural Identifiers
SMILESC1=CN=C(N=C1C(F)(F)F)S(=O)(=O)F
InChIInChI=1S/C5H2F4N2O2S/c6-5(7,8)3-1-2-10-4(11-3)14(9,12)13/h1-2H
InChIKeyQDKFONXJQLOOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride (CAS 2155855-60-8) for SuFEx and Covalent Probe Procurement


4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride (CAS: 2155855-60-8) is a heteroaromatic sulfonyl fluoride comprising a pyrimidine core substituted at the 4-position with a trifluoromethyl (-CF₃) group and bearing a sulfonyl fluoride (-SO₂F) functional group at the 2-position. Its molecular formula is C₅H₂F₄N₂O₂S with a molecular weight of 230.14 g/mol . The compound is classified as an aryl sulfonyl fluoride and participates in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a modality characterized by high reliability and functional group tolerance [1]. This compound is supplied for research applications in medicinal chemistry, chemical biology, and materials science as a reactive building block for covalent modification and library synthesis .

Why Generic Pyrimidine Sulfonyl Chlorides Cannot Substitute for 4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride


Attempting to substitute a sulfonyl chloride analog for 4-(trifluoromethyl)pyrimidine-2-sulfonyl fluoride introduces quantifiable procurement and experimental risk. Pyrimidine-2-sulfonyl chloride (e.g., CAS 220548-03-8) is known to be unstable at room temperature and rapidly decomposes to 2-chloropyrimidine, rendering it unsuitable for applications requiring bench stability and precise stoichiometric control [1]. In contrast, the S–F bond in sulfonyl fluorides confers resistance to hydrolysis under physiological conditions and significantly greater thermal and chemical stability than the corresponding S–Cl bond, enabling reliable long-term storage and handling [2]. Furthermore, the trifluoromethyl substituent at the 4-position modulates the electronic properties of the pyrimidine ring; in related pyrimidine-2-sulfonyl fluoride series, the reaction rate with nucleophiles is dependent on the nature and position of substituents [3]. Procurement of a non-fluorinated or chloride-based alternative therefore introduces orthogonal liabilities—both in compound integrity upon receipt and in downstream reactivity profiles.

Quantitative Differentiation of 4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride: Evidence-Based Procurement Rationale


Nucleophilic Substitution Reactivity Modulation by Substituent Effects in Pyrimidine-2-sulfonyl Fluorides

The rate of nucleophilic substitution at the sulfonyl fluoride center in pyrimidine-2-sulfonyl fluorides is quantitatively dependent on the number and position of ring substituents. In a systematic study of pyrimidine-2-sulfonyl fluoride derivatives, the reaction rate with methoxide ion varied as a function of C-methyl substitution pattern [1]. This demonstrates that the 4-trifluoromethyl substituent in 4-(trifluoromethyl)pyrimidine-2-sulfonyl fluoride is not merely a spectator group but actively tunes electrophilicity at the -SO₂F center through electronic effects, distinguishing it from unsubstituted or differently substituted analogs.

Structure-Reactivity Relationship Pyrimidine SAR Nucleophilic Substitution

Hydrolytic Stability Advantage of Sulfonyl Fluorides Over Sulfonyl Chlorides

Sulfonyl fluorides exhibit substantially greater resistance to hydrolysis compared to their sulfonyl chloride counterparts, a distinction that directly impacts procurement viability and experimental reproducibility. Pyrimidine-2-sulfonyl chloride analogs are documented to decompose rapidly at room temperature to the corresponding chloropyrimidine, whereas sulfonyl fluorides are characterized as bench-stable solids with resistance to hydrolysis under physiological conditions [1][2]. This stability differential means that 4-(trifluoromethyl)pyrimidine-2-sulfonyl fluoride maintains structural integrity during storage, shipping, and aqueous reaction setups, whereas its chloride analog would require cold-chain logistics and immediate use upon receipt.

Hydrolytic Stability Bench Stability SuFEx Chemistry

Chemoselectivity in SuFEx Reactions: Exclusive Sulfonylation vs. Competing Pathways

Sulfonyl fluorides react with nucleophiles with high chemoselectivity for the sulfur center, exclusively producing sulfonylation products, in contrast to sulfonyl chlorides which can undergo competing side reactions and non-selective activation. This property is a cornerstone of SuFEx click chemistry [1]. For heteroaromatic systems bearing both an electrophilic aromatic site and a sulfonyl halide, sulfonyl fluorides enable orthogonal activation: selective transformation can be directed to either the SNAr-active center or the -SO₂F group under appropriate temperature control, whereas sulfonyl chlorides typically undergo sulfonamide formation first regardless of conditions [2].

Chemoselectivity SuFEx Click Chemistry

High-Value Application Scenarios for 4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride in Research and Development


Covalent Inhibitor and Chemical Probe Development

The sulfonyl fluoride group serves as an electrophilic warhead for targeted covalent modification of non-catalytic amino acid residues (e.g., tyrosine, lysine, serine) in protein binding pockets [1][2]. The pyrimidine core provides a privileged scaffold for kinase and enzyme inhibitor design, while the -CF₃ group enhances lipophilicity and metabolic stability. The compound's bench stability and chemoselective SuFEx reactivity make it suitable for fragment-based drug discovery and activity-based protein profiling (ABPP) applications where reliable, single-product conjugation is essential.

SuFEx-Based Library Synthesis and Diversity-Oriented Chemistry

As a heteroaromatic sulfonyl fluoride, this compound is an ideal building block for SuFEx click chemistry-enabled parallel synthesis and diversity-oriented library construction [1]. The combination of a pyrimidine core (amenable to further functionalization) and a -SO₂F handle enables rapid, high-yielding conjugation with diverse nucleophiles (amines, phenols, thiols) to generate sulfonamide, sulfonate, and thiosulfonate libraries [2]. The documented substituent-dependent reactivity in the pyrimidine-2-sulfonyl fluoride series allows for rational tuning of reaction conditions based on the electronic properties of the 4-CF₃ group.

Chemical Biology Tool for Covalent Protein Labeling and Bioconjugation

The balanced stability-reactivity profile of sulfonyl fluorides—stable to hydrolysis under physiological conditions yet reactive toward specific nucleophilic residues under controlled activation—makes this compound suitable for covalent protein labeling and bioconjugation workflows [1]. The 4-trifluoromethyl substitution modulates electrophilicity at the -SO₂F center [2], providing a tunable handle for optimizing labeling efficiency and minimizing off-target reactivity in complex biological matrices.

Agrochemical and Materials Science Intermediate

Fluorinated pyrimidine derivatives are established scaffolds in agrochemical research, and sulfonyl fluorides serve as versatile intermediates for introducing sulfonamide, sulfonate ester, and related functionalities [1]. The compound's stability under standard storage conditions [2] and its compatibility with multi-step synthetic sequences make it a practical intermediate for developing novel herbicides, fungicides, or functional materials where precise functional group installation is required.

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